![molecular formula C15H20BrNO4 B2419022 Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- CAS No. 765263-36-3](/img/no-structure.png)

Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Industrial Scale-Up

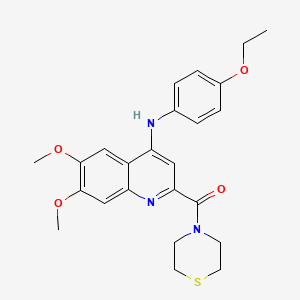

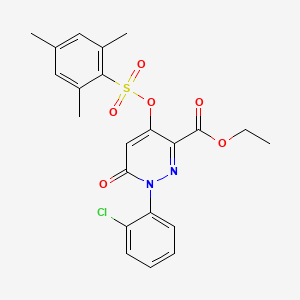

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy. A scalable process for its preparation has been developed, demonstrating cost reduction and high yield. This research illustrates the importance of the compound in the development of therapeutic agents (Zhang et al., 2022).

Structural Analysis and Halogen Bonding

The study of 4-bromo-3,5-di(methoxy)benzoic acid reveals insights into the structural aspects of bromobenzoic acids. It demonstrates the existence of type II Br … Br interactions, contributing to our understanding of halogen bonding in molecular structures (Raffo et al., 2016).

Biological Activity and Synthesis of Complexes

Research on the synthesis of complexes with bromobenzoic acids, such as 5-Bromo Thiazolyl Azo Di-Methyl Amino Benzoic Acid, highlights their potential biological activities. These studies contribute to our understanding of how these compounds can be used in medical and biochemical applications (Jaber et al., 2021).

X-Ray Crystallography and Stereochemistry

X-ray crystallography of derivatives of benzenebutanoic acid, like 3-amino-2-hydroxy-4-phenylbutanoic acid, aids in understanding stereochemistry and molecular structure. This is crucial for drug development and understanding molecular interactions (Nakamura et al., 1976).

Synthesis of Derivatives and Applications

The synthesis of various derivatives of bromobenzoic acids is key to creating new compounds with potential therapeutic applications. These derivatives can be utilized in diverse fields ranging from material science to pharmaceuticals (Engel et al., 1993).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)- involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzene", "Butanoic acid", "2-bromo-1-phenylethanone", "1,1-dimethylethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and iron catalyst to obtain bromobenzene.", "Step 2: Friedel-Crafts acylation of bromobenzene with butanoic acid using aluminum chloride catalyst to obtain benzenebutanoic acid.", "Step 3: Conversion of 2-bromo-1-phenylethanone to the corresponding carboxylic acid using sodium hydroxide and hydrochloric acid.", "Step 4: Protection of the amine group of 1,1-dimethylethylamine using ethyl chloroformate to obtain N-tert-butoxycarbonyl-1,1-dimethylethylamine.", "Step 5: Coupling of N-tert-butoxycarbonyl-1,1-dimethylethylamine with the carboxylic acid obtained in step 3 using diethyl ether and hydrochloric acid to obtain the desired intermediate.", "Step 6: Deprotection of the tert-butoxycarbonyl group using hydrochloric acid to obtain the final product, Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-." ] } | |

Número CAS |

765263-36-3 |

Fórmula molecular |

C15H20BrNO4 |

Peso molecular |

358.232 |

Nombre IUPAC |

(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |

Clave InChI |

PDQXNJGKJDCLCU-PIJUOVFKSA-N |

SMILES |

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)

![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)

![4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2418946.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)

![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2418961.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)